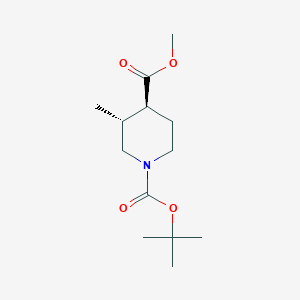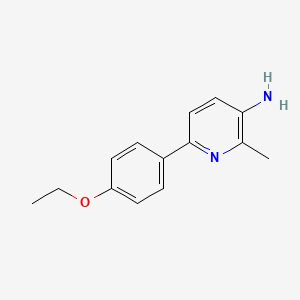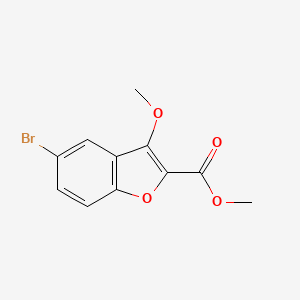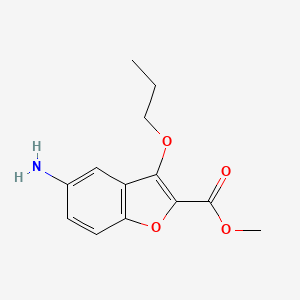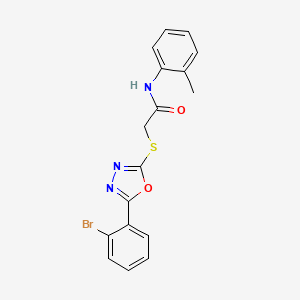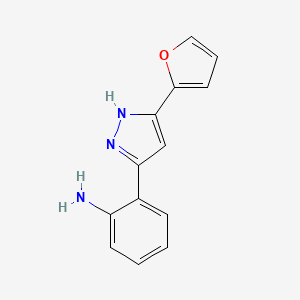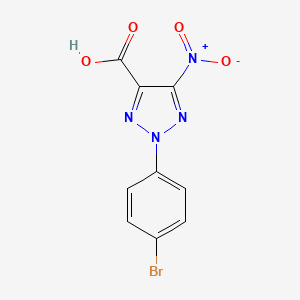
2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a nitro group, and a carboxylic acid group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium (Pd) catalyst.
Nitration: The nitro group can be introduced through a nitration reaction, typically using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the reaction of a Grignard reagent with carbon dioxide (CO₂).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Bromophenol derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring is known to interact with biological macromolecules.
Medicine: The compound has potential applications in drug discovery and development. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
4-Bromophenylacetic acid: Similar in structure but lacks the triazole ring and nitro group.
5-Nitro-1,2,3-triazole: Contains the triazole and nitro groups but lacks the bromophenyl and carboxylic acid groups.
2-(4-Bromophenyl)-1,2,3-triazole: Contains the triazole and bromophenyl groups but lacks the nitro and carboxylic acid groups.
Uniqueness: 2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl, nitro, and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
属性
分子式 |
C9H5BrN4O4 |
|---|---|
分子量 |
313.06 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-5-nitrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrN4O4/c10-5-1-3-6(4-2-5)13-11-7(9(15)16)8(12-13)14(17)18/h1-4H,(H,15,16) |
InChI 键 |
GITZKGWRPPACMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2N=C(C(=N2)[N+](=O)[O-])C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride](/img/structure/B11784671.png)
![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11784674.png)



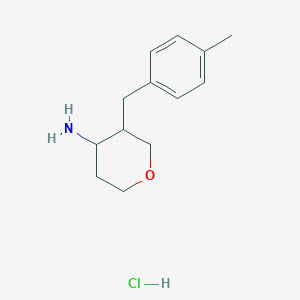
![Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11784717.png)
